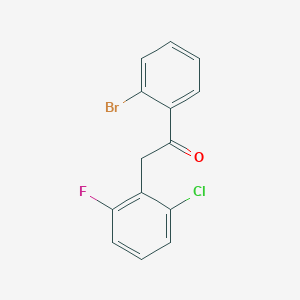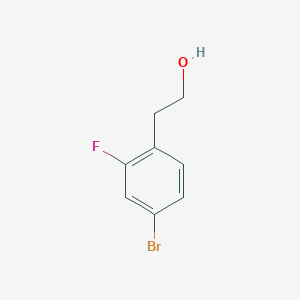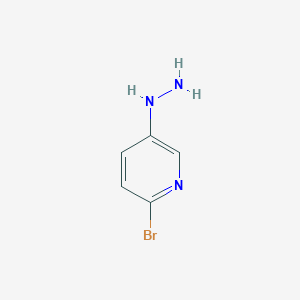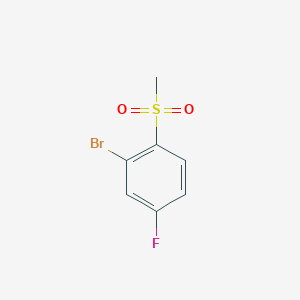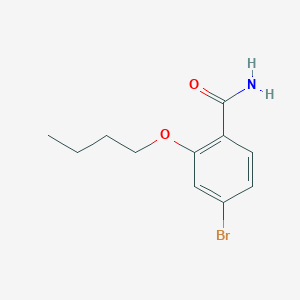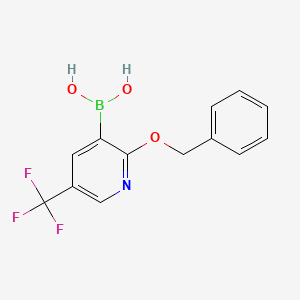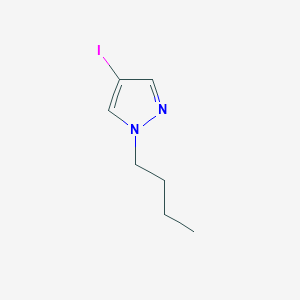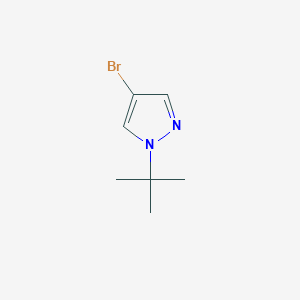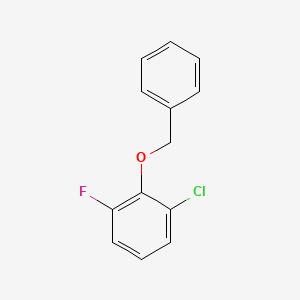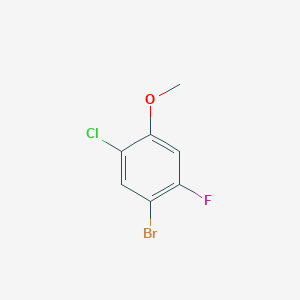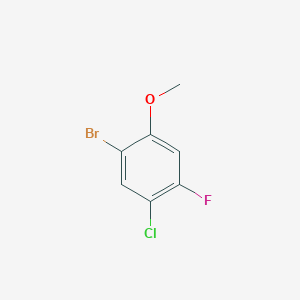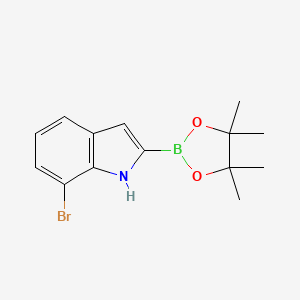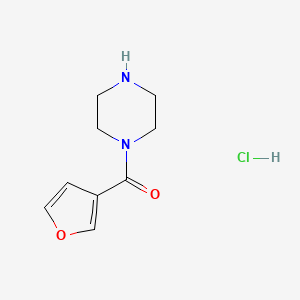
1-(Furan-3-carbonyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(Furan-3-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It has a molecular weight of 216.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a piperazine ring via a carbonyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, furan derivatives are known to undergo a variety of reactions. For example, the Garcia Gonzalez reaction involves the reaction of unprotected monosaccharides with 1,3-dicarbonyl compounds in the presence of a Lewis acid .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmacological Evaluation
One study focused on the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, showing potential in the development of new therapeutic agents (J. Kumar et al., 2017).
Anticancer Activity
Research into heteroleptic platinum(II) dithiocarbamates included derivatives of 4-(furan-2-carbonyl)piperazine-1-carbodithioate. These complexes were investigated for their DNA-binding capabilities and in vitro anticancer activity against various cancer cell lines, demonstrating high potency and potential for cancer treatment (M. Amir et al., 2016).
Antibacterial and Antifungal Activities
A study on Terazosin hydrochloride and its derivatives revealed antibacterial activities against a range of bacteria. Derivatives such as 1, 4-bis-(furan-2-yl-carbonyl) piperazine were prepared and tested, showing zones of inhibition that suggest potential as antibacterial agents (Anshul Kumar et al., 2021).
Enzyme Inhibition for Disease Treatment
The synthesis of new multifunctional derivatives of 2-furoic piperazide was reported, with the derivatives evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . These findings are crucial for the development of drugs for treating diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).
Organic Semiconductors and Electrical Properties
Another application involves the synthesis of furazano[3,4-b]piperazine (FP) and its doped variants for use in thin-film devices . These materials were studied for their optical, electrical, and photoelectrical properties, suggesting their utility in the field of organic electronics (G. Sharma et al., 1995).
Eigenschaften
IUPAC Name |
furan-3-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIPTERSPZNXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=COC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



